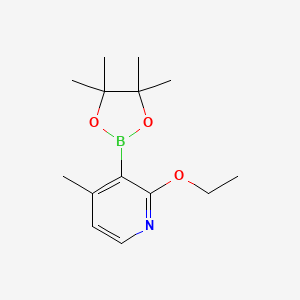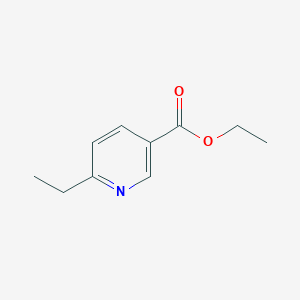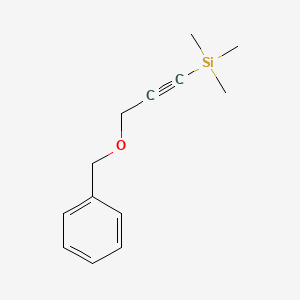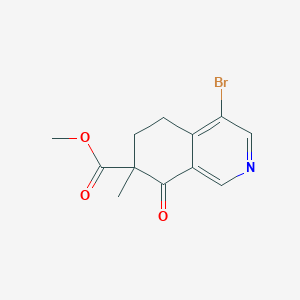
Thiophene, 2,5-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(methylthio)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The compound 2,5-bis(methylthio)thiophene is notable for its two methylthio groups attached to the 2 and 5 positions of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(methylthio)thiophene typically involves the introduction of methylthio groups to a thiophene ring. One common method is the reaction of thiophene with methylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,5-bis(methylthio)thiophene may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,5-bis(methylthio)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and energy storage devices
Wirkmechanismus
The mechanism of action of 2,5-bis(methylthio)thiophene involves its ability to undergo reversible redox processes. This property makes it a suitable candidate for applications in energy storage, where it can function as a cathode material. The compound’s redox activity is attributed to the presence of the methylthio groups, which can donate and accept electrons during electrochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-5-methylthiothiophene: Similar in structure but with a methoxy group instead of a second methylthio group.
2,5-dimethylthiophene: Lacks the sulfur-containing substituents, resulting in different chemical properties.
2,5-dichlorothiophene: Contains chlorine atoms instead of methylthio groups, leading to different reactivity.
Uniqueness
2,5-bis(methylthio)thiophene is unique due to its dual methylthio substituents, which impart distinct redox properties and make it particularly useful in applications requiring reversible electron transfer. This sets it apart from other thiophene derivatives that may not exhibit the same level of redox activity .
Eigenschaften
CAS-Nummer |
50878-66-5 |
|---|---|
Molekularformel |
C6H8S3 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
2,5-bis(methylsulfanyl)thiophene |
InChI |
InChI=1S/C6H8S3/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JXURRPQVGBXPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)


![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)

![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)


![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)


![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)


